2-Methoxy-5-methyl-6H-1,3-thiazine
Overview
Description
2-Methoxy-5-methyl-6H-1,3-thiazine is a heterocyclic organic compound with the molecular formula C₆H₉NOS and a molecular weight of 143.21 g/mol . It belongs to the class of thiazines, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-6H-1,3-thiazine can be achieved through several methods. One common approach involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . Another method includes the use of 2-methyl-2-phenyl-1,3-oxathiolan-5-one under solvent-free conditions .
Industrial Production Methods
the general principles of green synthesis and the use of environmentally friendly reagents and conditions are often emphasized in the production of thiazine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-6H-1,3-thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and thioethers.
Substitution: Nucleophilic substitution reactions can occur at the methoxy and methyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Solvents like ethanol and catalysts like piperidine are also frequently used .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-5-methyl-6H-1,3-thiazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-6H-1,3-thiazine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for metal ions, forming coordination complexes that exhibit biological activities . It can also interact with enzymes and proteins, inhibiting their functions and leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methoxy-5-methyl-6H-1,3-thiazine include other thiazine derivatives such as:
5-Methoxy-1,2,3-triazine: Known for its participation in inverse electron demand Diels-Alder reactions.
3,6-Diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-5-ones: Synthesized from 2-methyl-2-phenyl-1,3-oxathiolan-5-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-5-methyl-6H-1,3-thiazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5-3-7-6(8-2)9-4-5/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIZDBUABVSJKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(SC1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60523467 | |
Record name | 2-Methoxy-5-methyl-6H-1,3-thiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60523467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89996-48-5 | |
Record name | 2-Methoxy-5-methyl-6H-1,3-thiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60523467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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